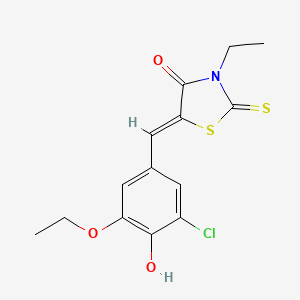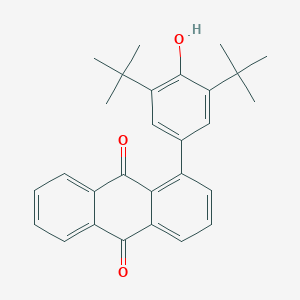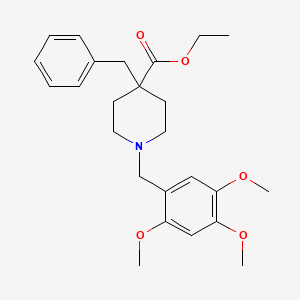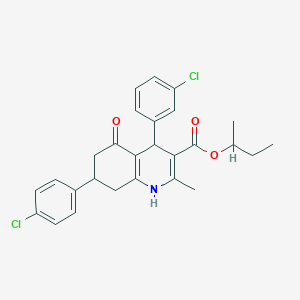
5-(3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine, commonly known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DPPE belongs to the class of compounds known as arylalkylamines and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of DPPE is not fully understood. However, it has been suggested that DPPE acts by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. DPPE has also been found to interact with receptors such as adrenergic, dopaminergic, and serotonergic receptors.
Biochemical and Physiological Effects
DPPE has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. DPPE has also been found to reduce anxiety and depression-like behaviors in animal models. Additionally, DPPE has been shown to possess anticonvulsant properties and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
DPPE has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. DPPE also exhibits a wide range of biological activities, making it a versatile compound for use in various experiments. However, DPPE has some limitations. It is a relatively new compound, and its long-term safety and efficacy are not fully understood. Additionally, DPPE may exhibit off-target effects, making it difficult to interpret experimental results.
Future Directions
There are several future directions for research on DPPE. One area of interest is the development of DPPE derivatives with improved efficacy and safety profiles. Another direction is the investigation of DPPE's potential as a treatment for various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of DPPE and its potential off-target effects.
Conclusion
In conclusion, DPPE is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. DPPE has several advantages for use in lab experiments, but its long-term safety and efficacy are not fully understood. There are several future directions for research on DPPE, including the development of DPPE derivatives and investigation of its potential as a treatment for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of DPPE involves the reaction of 3,5-dimethylphenol with diethylamine and 1-bromopentane. The reaction is carried out in the presence of a catalyst such as potassium carbonate and a solvent such as acetone. The product is then purified using column chromatography to obtain pure DPPE.
Scientific Research Applications
DPPE has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. DPPE has also been investigated for its potential as an antidepressant, antipsychotic, and anticonvulsant agent.
Properties
IUPAC Name |
5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)10-8-7-9-11-19-17-13-15(3)12-16(4)14-17/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNOUVPYBYOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)](/img/structure/B5115954.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)


![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)

![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)
![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)

![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)
